molecular formula C19H26N4O3S B11021871 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11021871
M. Wt: 390.5 g/mol
InChI Key: MWNSVZBPQIOOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4,5-dihydropyridazin-3(2H)-one core. Key structural features include:

  • 6-phenyl substitution: Aromatic interactions may enhance binding affinity in biological systems.
  • 2-position substitution: A piperazine moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl group via a methyl bridge. The sulfone group (1,1-dioxidotetrahydrothiophene) may improve solubility and metabolic stability.
  • 4,5-dihydro structure: Partial saturation of the pyridazine ring could modulate electronic properties and conformational flexibility.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-6-phenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C19H26N4O3S/c24-19-7-6-18(16-4-2-1-3-5-16)20-23(19)15-21-9-11-22(12-10-21)17-8-13-27(25,26)14-17/h1-5,17H,6-15H2

InChI Key

MWNSVZBPQIOOIP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)CN3C(=O)CCC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting tetrahydrothiophene dioxide with piperazine under controlled conditions.

    Coupling Reaction: The piperazine derivative is then coupled with a phenyl-substituted pyridazinone through a nucleophilic substitution reaction.

    Final Assembly:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the piperazine ring, potentially leading to the formation of secondary amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

5-Chloro-6-phenyl-2-substituted Pyridazin-3(2H)-ones (Compounds 3a-3h)

  • Core structure : 5-chloro-6-phenylpyridazin-3(2H)-one.
  • Substituents : Varied alkyl or aryl groups at the 2-position.
  • Synthesis : Prepared via reaction of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in acetone using K₂CO₃ as a base .
  • Key differences: The target compound lacks a chlorine atom at position 5, which may reduce electrophilicity.

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

  • Core structure : 4,6-dihydro-1H-pyridazin-3(4H)-one.
  • Substituents : 4-methylphenyl group at position 2.
  • Synthesis : Base-mediated reaction under mild conditions .
  • The piperazine-sulfone chain in the target compound offers a larger, more polar substituent compared to the methylphenyl group.

Pharmacological and Physicochemical Properties

Anti-Inflammatory Activity

  • 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one : Exhibits potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation) .
  • Target compound: No bioactivity data is available in the provided evidence.

Tabulated Comparison of Pyridazin-3(2H)-one Derivatives

Table 1. Structural and Functional Comparison of Pyridazinone Analogues

Compound Name Core Structure Position 2 Substituent Position 5/6 Substituents Synthesis Method Reported Bioactivity
Target Compound 4,5-dihydropyridazin-3(2H)-one Piperazine-sulfone-methyl 6-phenyl Not specified Not reported
5-Chloro-6-phenyl-2-substituted (3a-3h) Pyridazin-3(2H)-one Variable (alkyl/aryl) 5-Cl, 6-phenyl K₂CO₃, acetone, RT Not reported
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 4,6-dihydro-1H-pyridazin-3(4H)-one 4-methylphenyl None Base-mediated synthesis IC₅₀ = 11.6 μM (anti-inflammatory)

Critical Analysis of Evidence Limitations

  • Target compound data gaps: No synthesis protocols, spectroscopic data, or bioactivity studies are available in the provided sources.
  • Structural vs.

Biological Activity

The compound 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule that integrates multiple pharmacologically relevant structures, including piperazine, pyridazine, and thiophene. Its unique molecular architecture suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C18H22N4O2SC_{18}H_{22}N_4O_2S and a molecular weight of approximately 398.52 g/mol. The presence of various functional groups such as the tetrahydrothiophene ring and piperazine moiety enhances its reactivity and biological potential.

Biological Activities

Preliminary studies indicate that compounds structurally similar to this compound exhibit several biological activities:

  • Anticancer Activity : Similar derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated significant antiproliferative effects in lung (A549) and colorectal (SW-480) cancer models, with IC50 values indicating potent activity .
  • Antimicrobial Properties : Some derivatives have been noted for their antimicrobial activity, suggesting the potential for this compound to act against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on A549 and SW-480 cells
AntimicrobialActivity against various microbial strains
Other PharmacologicalPotential interactions with biological systems

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, initial docking studies suggest that it may interact with key cellular targets involved in cancer proliferation pathways. For instance, the binding affinity to epidermal growth factor receptor (EGFR) has been noted in related compounds, indicating a possible mechanism for its anticancer activity .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of similar compounds:

  • Cytotoxic Evaluation : A study on quinazoline-pyrimidine hybrids demonstrated that certain substitutions significantly increased cytotoxicity against A549 cells. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhanced activity compared to unsubstituted analogs .
  • Apoptosis Induction : Research has shown that certain derivatives can induce apoptosis in cancer cells through dose-dependent mechanisms. For example, one derivative exhibited marked early and late apoptotic effects on A549 cells when treated with increasing concentrations .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yields and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.